{5-azaspiro[2.5]octan-6-yl}methanol
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Overview
Description
{5-azaspiro[2.5]octan-6-yl}methanol is a chemical compound that belongs to the group of spiro compounds. It is characterized by a spirocyclic structure, which includes a nitrogen atom within the ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-azaspiro[2.5]octan-6-yl}methanol typically involves the formation of the spirocyclic ring system followed by the introduction of the hydroxymethyl group. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
{5-azaspiro[2.5]octan-6-yl}methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
{5-azaspiro[2.5]octan-6-yl}methanol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of {5-azaspiro[2.5]octan-6-yl}methanol involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist of certain receptors, influencing cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to {5-azaspiro[2.5]octan-6-yl}methanol include other spirocyclic compounds with nitrogen atoms in their ring systems, such as:
- 6-Azaspiro[2.5]octane
- 5-Azaspiro[3.5]nonane
- 7-Azaspiro[3.5]nonane
Uniqueness
What sets this compound apart from these similar compounds is its specific spirocyclic structure and the presence of the hydroxymethyl group.
Properties
IUPAC Name |
5-azaspiro[2.5]octan-6-ylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-5-7-1-2-8(3-4-8)6-9-7/h7,9-10H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWJSHGUYJGMRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2)CNC1CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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